N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Overview
Description
The compound N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core, a phenoxyethyl side chain, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Side Chain: This step involves the alkylation of the benzimidazole core with 2-(4-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Introduction of the Formamide Group: The final step involves the formylation of the benzimidazole derivative using formamide or a formylating agent like formic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: N-oxide derivatives of the benzimidazole core.
Reduction: Amine derivatives from the reduction of the formamide group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE depends on its specific application:
Biological Activity: It may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole core is known to interact with various biological targets.
Chemical Reactivity: The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their side chains.
Phenoxyethyl Derivatives: Compounds such as 2-(4-methylphenoxy)ethanol have similar side chains but lack the benzimidazole core.
Uniqueness
N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: is unique due to the combination of its benzimidazole core, phenoxyethyl side chain, and formamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-6-8-15(9-7-14)23-11-10-21-17-5-3-2-4-16(17)20-18(21)12-19-13-22/h2-9,13H,10-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJCLYMXRFQQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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